(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide: is an organic compound characterized by its unique structural features, including a cyano group, a hydroxyphenyl group, and a propan-2-ylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Hydroxyphenyl and Propan-2-ylphenyl Substitution: The hydroxyphenyl and propan-2-ylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers investigate its potential as an inhibitor or activator of specific enzymes or receptors.
Medicine
Pharmaceutical Development: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and hydroxyphenyl group play crucial roles in binding to active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of specific signaling cascades or activation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-N-(4-hydroxyphenyl)-3-phenylprop-2-enamide
- (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-enamide
Uniqueness
The presence of the propan-2-ylphenyl group distinguishes (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide from its analogs, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13(2)15-5-3-14(4-6-15)11-16(12-20)19(23)21-17-7-9-18(22)10-8-17/h3-11,13,22H,1-2H3,(H,21,23)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERQZZQLDDCIAU-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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